5-Benzylfuran-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20842-20-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-benzylfuran-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O2/c13-14-12(15)11-7-6-10(16-11)8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) |
InChI Key |
LZAWUFMFPLEJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
Synthesis and Advanced Chemical Transformations of 5 Benzylfuran 2 Carbohydrazide and Its Derivatives
Synthetic Pathways to the 5-Benzylfuran-2-carbohydrazide Core
The construction of the this compound scaffold begins with the synthesis of suitable precursors, which are then converted to the final hydrazide.
Precursor Synthesis Strategies
The primary precursors for this compound are typically the corresponding carboxylic acid or its ester, such as ethyl 5-benzylfuran-2-carboxylate.
One specific method to obtain a precursor involves the reduction of 5-benzoylfuran-2-carboxylic acid to yield 5-benzylfuran-2-carboxylic acid . prepchem.com More general strategies often focus on building the furan (B31954) or related benzofuran (B130515) ring system first. For instance, a common route to substituted ethyl benzofuran-2-carboxylates, a related class of precursors, involves the reaction of a salicylaldehyde (B1680747) derivative with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. nih.govderpharmachemica.com This reaction proceeds via initial O-alkylation followed by an intramolecular condensation to form the benzofuran ring. Another approach is the Perkin rearrangement of 3-halocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids. nih.gov
While the prompt specifically requests information on this compound, direct synthetic routes for its specific precursors are not extensively detailed in readily available literature. However, the synthesis can be accomplished through established methods for analogous 2,5-disubstituted furans.
Hydrazide Formation Methodologies
The conversion of a furan-2-carboxylate (B1237412) ester to its corresponding carbohydrazide (B1668358) is most commonly and efficiently achieved through condensation with hydrazine (B178648) hydrate (B1144303). semanticscholar.orgnih.gov This nucleophilic acyl substitution reaction typically involves refluxing the ester, for example, ethyl 5-benzylfuran-2-carboxylate, with an excess of hydrazine hydrate in an alcoholic solvent such as ethanol (B145695). nih.govnih.govmdpi.comjocpr.com The reaction generally proceeds in high yield to afford the desired carbohydrazide. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by simple filtration. nih.govjocpr.com
Table 1: General Conditions for Hydrazide Formation
| Precursor | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl Furan-2-Carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Furan-2-Carbohydrazide (B108491) |
| Ethyl Naphtho[2,1-b]furan-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux, Acid catalyst | Naphtho[2,1-b]furan-2-carbohydrazide nih.gov |
| Ethyl 5-nitro-1-benzofuran-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux (10-12 hrs) | 5-Nitro-1-benzofuran-2-carbohydrazide jocpr.com |
Derivatization and Scaffold Hybridization Strategies
The carbohydrazide functional group is a versatile handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives through reactions like condensation and cyclization.
Formation of Schiff Bases and Hydrazone Derivatives
This compound can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as N-acylhydrazones. This reaction typically involves refluxing the carbohydrazide with the carbonyl compound in a suitable solvent, often an alcohol like ethanol or methanol, frequently with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. mdpi.comjocpr.com The resulting hydrazones are often crystalline solids that can be purified by recrystallization. This method is widely applicable and has been used to prepare a vast library of hydrazone derivatives from various carbohydrazides. jocpr.comjocpr.comijpcbs.comderpharmachemica.com
Table 2: Representative Aldehydes for Schiff Base Formation
| Aldehyde/Ketone Class | Example |
|---|---|
| Aromatic Aldehydes | Benzaldehyde, Substituted Benzaldehydes |
| Heterocyclic Aldehydes | Furan-2-carbaldehyde, Pyridine-4-carboxaldehyde |
| Aliphatic Ketones | Acetone, Cyclohexanone |
| Aromatic Ketones | Acetophenone |
Cyclization Reactions to Form Fused Heterocyclic Systems
The N-acylhydrazone derivatives of this compound are key intermediates for synthesizing more complex, fused heterocyclic systems.
One of the most important transformations of furan-2-carbohydrazide derivatives is their cyclization to form the 1,3,4-oxadiazole (B1194373) ring system. There are several established methods to achieve this.
A prevalent method is the oxidative cyclization of the N-acylhydrazone (Schiff base) intermediate. This is commonly carried out using reagents like Chloramine-T in refluxing ethanol or iodine with potassium carbonate in a solvent like DMSO. mdpi.comijpcbs.comresearchgate.netheteroletters.org The reaction proceeds by oxidation of the hydrazone, followed by intramolecular cyclization and elimination to form the stable, aromatic 1,3,4-oxadiazole ring.
Another robust method involves the cyclodehydration of N,N'-diacylhydrazines . In this two-step approach, the initial carbohydrazide is first acylated with a suitable acyl chloride or carboxylic acid to form an N-aroylhydrazide derivative. ijpcbs.comresearchgate.net This intermediate then undergoes cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the 2,5-disubstituted 1,3,4-oxadiazole. ijpcbs.comresearchgate.net
A third route involves the direct reaction of the carbohydrazide with carbon disulfide in an alkaline medium (e.g., alcoholic potassium hydroxide), which, after subsequent steps, can lead to 5-substituted-1,3,4-oxadiazole-2-thiols. asianpubs.org
Table 3: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazones
| Method | Reagents | Typical Conditions |
|---|---|---|
| Oxidative Cyclization | Chloramine-T | Ethanol, Reflux mdpi.comjocpr.com |
| Oxidative Cyclization | Iodine, Potassium Carbonate | DMSO, 100 °C researchgate.net |
| Oxidative Cyclization | Mercury(II) Oxide, Iodine | Dry Ether mdpi.commdpi.com |
| Cyclodehydration | Phosphorus Oxychloride (POCl₃) | Reflux ijpcbs.commdpi.com |
| Acetylative Cyclization | Acetic Anhydride | Reflux mdpi.com |
1,2,4-Triazole (B32235) and Thiadiazole Synthesis
The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings from carbohydrazide precursors is a well-established strategy in heterocyclic chemistry.
For the synthesis of 1,2,4-triazoles , a common approach involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization under basic conditions to yield the 1,2,4-triazole-3-thione. For instance, refluxing 5-benzofuran-2-yl-1-phenyl-1H-pyrazole-3-carbohydrazides with various aromatic isothiocyanates affords the corresponding hydrazinecarbothioamides. Subsequent treatment with aqueous sodium hydroxide (B78521) leads to the formation of 1,2,4-triazole-3-thiones in high yields (78–88%). nih.gov Another method involves reacting a carbohydrazide with carbon disulfide and hydrazine hydrate to produce a 4-amino-1,2,4-triazole-3-thiol. vjol.info.vnhpu2.edu.vn This triazole can then be further functionalized.
The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclodehydration of thiosemicarbazide intermediates using a strong acid like cold concentrated sulfuric acid. derpharmachemica.com Alternatively, treatment of thiosemicarbazides with phosphorus oxychloride can also yield 2,5-disubstituted-1,3,4-thiadiazoles. researchgate.net Desulfurization of thiosemicarbazides with mercuric oxide provides a route to 1,3,4-oxadiazoles, a related five-membered heterocycle. researchgate.net
A comparative table of synthetic methods for these heterocycles is provided below:
| Target Heterocycle | Starting Material | Reagents | Key Intermediate | Product | Ref |
| 1,2,4-Triazole-3-thione | 5-Benzofuran-2-yl-1-phenyl-1H-pyrazole-3-carbohydrazide | 1. Aromatic isothiocyanates2. Aqueous NaOH | Hydrazinecarbothioamide | 4-Aryl-5-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thione | nih.gov |
| 4-Amino-1,2,4-triazole-3-thiol | Benzofuran-2-carbohydrazide | 1. CS₂, KOH2. Hydrazine hydrate | Potassium dithiocarbazate | 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol | vjol.info.vnhpu2.edu.vn |
| 1,3,4-Thiadiazol-2-amine | 1-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbonyl)-4-arylthiosemicarbazide | Cold concentrated H₂SO₄ | - | 5-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amine | derpharmachemica.com |
| 2,5-Disubstituted-1,3,4-thiadiazole | Thiosemicarbazide | Phosphorus oxychloride | - | 2-Substituted amino-5-(benzodifuran-2-yl)-1,3,4-thiadiazole | researchgate.net |
Pyrazole (B372694) Ring Formation
The carbohydrazide moiety can also be utilized to construct pyrazole rings. A notable method involves the reaction of a carbohydrazide with a β-dicarbonyl compound. For example, reacting ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with two equivalents of hydrazine hydrate leads to the formation of 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide. researchgate.net This product itself can then serve as a precursor for further derivatization. scielo.org.za
Another strategy involves the condensation of a carbohydrazide with a chalcone-like intermediate. This approach is often used to create pyrazole-containing hybrid molecules.
Incorporation into Hybrid Molecular Architectures (e.g., with Indoline-2,3-diones, Pyrazoles)
Hybrid molecules, which combine two or more pharmacophoric units, are a significant area of research in drug discovery. This compound is an excellent scaffold for creating such hybrids.
Indoline-2,3-dione (Isatin) Hybrids: The condensation of 5-substituted benzofuran-2-carbohydrazides with various substituted indoline-2,3-diones (isatins) is a straightforward method to produce benzofuran-isatin hybrid molecules. nih.govnih.govderpharmachemica.com This reaction is typically carried out by refluxing the two components in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. nih.gov The resulting N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides have shown interesting biological activities. nih.govderpharmachemica.com
Pyrazole Hybrids: As mentioned earlier, this compound can be converted to pyrazole-containing intermediates. These intermediates can then be coupled with other heterocyclic systems. For example, 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide can be reacted with various aldehydes to form hydrazones, which are then cyclized to create more complex pyrazole-containing structures. asianpubs.orgresearchgate.netijpsr.com Coupling of benzofuran-2-carbohydrazide with pyrazole aldehydes is another effective method to synthesize pyrazole-benzofuran hybrids. nih.gov
The following table summarizes the synthesis of some hybrid molecules:
| Hybrid Type | Starting Materials | Reaction Conditions | Product | Ref |
| Benzofuran-Isatin | 3-Methylbenzofuran-2-carbohydrazide, Indoline-2,3-dione derivatives | Absolute ethanol, Acetic acid (cat.), Reflux | N'-(Oxoindolin-3-ylidene)-3-methylbenzofuran-2-carbohydrazide derivatives | nih.gov |
| Benzofuran-Isatin | Benzofuran-2-carbohydrazide, Substituted indoline-2,3-diones | Water, Reflux | N'-(2-Oxoindolin-3-ylidene)benzofuran-2-carbohydrazides | derpharmachemica.com |
| Benzofuran-Pyrazole-Thiazolidinone | 5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide, Aromatic aldehydes, Thioglycolic acid | 1. Ethanol, Acetic acid (cat.)2. DMF, Thioglycolic acid | 5-(Benzofuran-2-yl)-N'-(2-aryl-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamides | researchgate.net |
| Benzofuran-Pyrazole | Benzofuran-2-carbohydrazide, 1,3-Disubstituted-4-pyrazole carbaldehydes | Absolute ethanol, Glacial acetic acid (cat.), Reflux | N'-((1,3-Disubstituted-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis and its derivatization, several greener approaches have been explored.
One notable example is the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides using water as the reaction medium, completely avoiding the use of organic solvents and catalysts. derpharmachemica.com This method is simple, clean, and provides good yields of the desired products. Another green technique employed is the use of ultrasound irradiation for the S-alkylation of benzofuran-triazole-thiones, which can significantly reduce reaction times compared to conventional heating. mdpi.com Microwave-assisted synthesis has also been utilized for the same transformation, offering a rapid and efficient alternative. mdpi.com
The initial synthesis of benzofuran-2-carbohydrazide itself can be performed under relatively green conditions. The reaction of ethyl benzofuran-2-carboxylate with hydrazine hydrate in ethanol is a common and efficient method. hpu2.edu.vnnih.gov While ethanol is a flammable solvent, it is bio-based and generally considered more environmentally friendly than many other organic solvents.
Investigation of Reaction Mechanisms for Complex Derivatization
Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
The formation of 1,3,4-oxadiazoles from a carbohydrazide and an aldehyde is proposed to proceed via a two-step mechanism. The first step is the condensation of the primary amine of the hydrazide with the aldehyde to form a hydrazone intermediate (-N=CH-). This is followed by an intramolecular cyclization, likely facilitated by an acid catalyst or a dehydrating agent like acetic anhydride, involving the interaction of the imine carbon with the carbonyl oxygen of the hydrazide, leading to the formation of the oxadiazole ring. vjol.info.vn
In the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazides, the mechanism involves an intramolecular cyclization under basic conditions. The base abstracts a proton, and the resulting anion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates water to form the triazole ring.
The Vilsmeier-Haack reaction, used to formylate pyrazole rings, involves the reaction of a substituted amide with phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, a chloroiminium ion. This electrophilic species then attacks the electron-rich pyrazole ring, and subsequent hydrolysis yields the formylated product. nih.gov
A deeper understanding of these and other reaction mechanisms, often aided by computational studies such as density functional theory (DFT), can provide valuable insights into the transition states and intermediates involved, paving the way for the rational design of more efficient and selective synthetic routes. acs.org
Spectroscopic and Crystallographic Elucidation of 5 Benzylfuran 2 Carbohydrazide and Its Derivatives
Advanced Spectroscopic Characterization Techniques
No specific data has been found for 5-Benzylfuran-2-carbohydrazide. Research has focused on related benzofuran (B130515) structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Detailed ¹H NMR and ¹³C NMR spectral data for this compound could not be located. For comparison, studies on various benzofuran-2-carbohydrazide derivatives show characteristic signals for the carbohydrazide (B1668358) and benzofuran protons and carbons. For instance, in benzofuran-2-carbohydrazide itself, the NH and NH₂ protons of the hydrazide moiety, as well as the protons of the benzofuran ring system, are well-documented. asianpubs.orgresearchgate.net However, these chemical shifts are not directly transferable to the this compound structure due to the differing electronic effects of the furan (B31954) versus the benzofuran ring and the presence of the 5-benzyl substituent.
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is unavailable. In related benzofuran-2-carbohydrazide compounds, characteristic IR absorption bands are consistently reported. These typically include N-H stretching vibrations for the amine and amide groups in the range of 3200-3450 cm⁻¹, and a strong C=O (amide I) stretching band around 1630-1670 cm⁻¹. asianpubs.orgasianpubs.orgeaspublisher.com These values serve as general reference points for the carbohydrazide functional group, but the precise peak positions for this compound would be influenced by its unique molecular structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for this compound has not been found in the searched literature. This technique is often used in the characterization of novel benzofuran derivatives to confirm their elemental composition by providing a highly accurate mass-to-charge ratio. researchgate.netrasayanjournal.co.in
X-ray Crystallographic Analysis
No published crystal structure for this compound could be located.
Molecular Conformation and Dihedral Angle Analysis
Without X-ray crystallographic data, an analysis of the precise molecular conformation and dihedral angles of this compound cannot be performed. Crystallographic studies on derivatives of benzofuran-2-carbohydrazide reveal details such as the planarity of the benzofuran system and the dihedral angles between the heterocyclic ring and attached substituent groups. asianpubs.org
Intermolecular Hydrogen Bonding Networks and Crystal Packing
A description of the hydrogen bonding networks and crystal packing for this compound is not possible without experimental crystallographic data. In the crystal structures of related carbohydrazides, extensive hydrogen bonding involving the amide and amine protons and the carbonyl oxygen is a common feature, often leading to the formation of complex three-dimensional networks. asianpubs.org
Elemental Analysis for Compound Purity and Compositional Verification
Elemental analysis is a crucial analytical technique employed to ascertain the purity and confirm the elemental composition of newly synthesized chemical entities. In the characterization of this compound and its derivatives, this method provides quantitative data on the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared with the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% tolerance, serves as strong evidence for the structural integrity and high purity of the synthesized compound. rasayanjournal.co.inijpsr.com
The synthesis of various derivatives based on furan and benzofuran carbohydrazide scaffolds has been reported, with elemental analysis consistently used to validate the final structures. rasayanjournal.co.injrespharm.comderpharmachemica.com For instance, in the synthesis of a series of N'-(benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives, the structures of the newly formed compounds were corroborated through elemental analysis alongside other spectral studies like IR and NMR. rasayanjournal.co.inresearchgate.net Similarly, the structures of N-arylidene-naphtho[2,1-b]furan-2-carbohydrazide compounds were confirmed by elemental analysis and IR spectroscopy. derpharmachemica.com
The results from these analyses consistently show that the observed percentages of C, H, and N are in good agreement with the calculated values for the expected molecular formulas, confirming the successful synthesis and purity of the target molecules. rasayanjournal.co.inijpsr.com
The following table presents representative elemental analysis data for some carbohydrazide derivatives, illustrating the congruence between calculated and experimentally found values.
Table 1: Elemental Analysis Data for Selected Carbohydrazide Derivatives
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Reference |
| N'-(4-methoxybenzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | C₂₆H₂₀N₄O₃ | Calculated | 71.55 | 4.62 | 12.84 | rasayanjournal.co.in |
| Found | 71.67 | 4.62 | 12.80 | rasayanjournal.co.in | ||
| 5-(benzofuran-2-yl)-N'-(2,4-dichlorobenzylidene)-1-phenyl-1H-pyrazole-3-carboxamide | C₂₅H₁₆Cl₂N₄O₂ | Calculated | 63.44 | 3.41 | 11.84 | ijpsr.com |
| Found | 63.49 | 3.38 | 11.89 | ijpsr.com | ||
| 5-(benzofuran-2-yl)-N'-(3-chloro-2-(2-fluorophenyl)-4-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide | C₂₇H₁₈ClFN₄O₃ | Calculated | 62.68 | 3.51 | 10.83 | ijpsr.com |
| Found | 62.71 | 3.45 | 10.89 | ijpsr.com | ||
| N'-(3-phenoxybenzylidene)-2-(4-(N-(3-phenoxybenzylidene)carbamimidoyl)phenoxy)acetohydrazide | C₃₅H₂₈N₄O₄ | Calculated | 73.93 | 4.96 | 9.85 | mdpi.com |
| Found | 73.82 | 4.89 | 9.93 | mdpi.com |
Computational and Theoretical Investigations of 5 Benzylfuran 2 Carbohydrazide Systems
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Ligand-Protein Binding Affinity Predictions (e.g., with Enzyme Active Sites and Receptors)
There are no published studies detailing the binding affinity predictions or docking scores for 5-Benzylfuran-2-carbohydrazide with any specific enzyme active sites or receptors. While research on related benzofuran (B130515) carbohydrazide (B1668358) derivatives shows interactions with targets like tyrosinase, cyclooxygenase, and various kinases, this data is not transferable to the specific title compound. nih.govtandfonline.comnih.goveaspublisher.com
Identification of Key Interacting Residues and Proposed Binding Modes
Without molecular docking simulations, the key amino acid residues that would interact with this compound within a protein's binding pocket cannot be identified. Consequently, there are no proposed binding modes, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, available in the literature for this specific molecule.
Analysis of Target Protein Interactions (e.g., Kinases, Glycosidases, Topoisomerases, Cyclooxygenases)
No research has been found that analyzes the interaction of this compound with specific protein families like kinases, glycosidases, topoisomerases, or cyclooxygenases. Studies on analogous compounds, such as 3-hydroxy-1-benzofuran-2-carbohydrazide and various oxindole/benzofuran hybrids, have explored interactions with targets like Aurora 2 kinase and cyclin-dependent kinase 2 (CDK2), but these findings are specific to those derivatives and cannot be extrapolated. tandfonline.comajrconline.org
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) provide insights into molecular properties that govern chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., EHOMO, ELUMO, Energy Gap, Fukui Indices, Molecular Electrostatic Potential (MESP))
There is no published data from DFT calculations for this compound. Therefore, values for its electronic structure and reactivity descriptors—such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, Fukui indices, or maps of its Molecular Electrostatic Potential (MESP)—are not available. Such calculations have been performed for other furan (B31954) and benzofuran derivatives to elucidate their physicochemical properties, but not for the specific compound . ajrconline.orgasianpubs.org
Conformational Analysis and Energetic Stability
A detailed conformational analysis to determine the most stable three-dimensional structure and the energetic profile of this compound has not been reported. While studies on related N-acylhydrazones and furan-2-yl acrylohydrazides have explored conformational equilibria, this specific information is absent for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations offer a dynamic perspective on how these molecules interact with their biological targets, such as enzymes or receptors. This approach goes beyond the static picture provided by molecular docking, revealing the stability of the ligand-receptor complex and the key interactions that are maintained over a simulated period.
In studies of related benzofuran and furan-containing compounds, MD simulations have been instrumental. For instance, simulations are often run for extended periods, such as 10 to 100 nanoseconds, to assess the stability of the docked pose. nih.govdntb.gov.ua Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein.
A typical MD simulation study on a this compound system would involve:
System Preparation: Building the initial complex of the ligand docked into the active site of the target protein. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions.
Simulation: Running the simulation using a physics-based force field (e.g., GROMOS96, AMBER) that calculates the forces between atoms and their subsequent motion. mdpi.com
Analysis: Analyzing the trajectory to understand the binding stability, conformational changes, and the network of hydrogen bonds and hydrophobic interactions over time.
For example, in a study on benzofuran derivatives targeting the NarL protein of Mycobacterium tuberculosis, MD simulations showed that a lead compound could be stabilized at the active site for over 10 nanoseconds, forming stable hydrogen bonds with key residues like aspartic acid. nih.gov While specific data for this compound is not publicly available, the methodology would be analogous.
Table 1: Illustrative MD Simulation Parameters for a Ligand-Protein Complex (Note: This table is a representative example of parameters used in MD simulations for similar compound classes, as specific data for this compound is not available in the reviewed literature.)
| Parameter | Value/Description | Purpose |
| Software | GROMACS, AMBER | To run the molecular dynamics simulation. |
| Force Field | GROMOS96, AMBER99SB | To define the potential energy of the system. |
| Water Model | SPC, TIP3P | To simulate the aqueous solvent environment. |
| Simulation Time | 10 - 100 ns | To observe the dynamic behavior of the complex over a meaningful timescale. |
| Temperature | 300 K | To mimic physiological temperature. |
| Pressure | 1 bar | To mimic physiological pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To evaluate the stability and interaction patterns of the complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For furan-2-carbohydrazide (B108491) systems, QSAR models can predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds.
In research on related carbohydrazide derivatives, 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for antimicrobial or antitubercular activity. mdpi.com For instance, a QSAR study on halophenyl bis-hydrazones identified that certain descriptors related to molecular shape and electronic properties were crucial for their biological effects. mdpi.com Such models can provide contour maps that visualize the regions of the molecule where certain properties (e.g., electronegativity, bulkiness) are favorable or unfavorable for activity, guiding further structural modifications. researchgate.net
Table 2: Example of Descriptors Used in QSAR Models for Hydrazone Derivatives (Note: This table illustrates typical descriptors used in QSAR studies of similar compounds, as a specific QSAR model for this compound is not available in the reviewed literature.)
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its membrane permeability. |
| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular connectivity and branching. |
Receptor-Based Pharmacophore Modeling and Virtual Screening Approaches
Receptor-based pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model, which includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to screen large compound libraries in a process called virtual screening.
For a target of interest for this compound, a receptor-based pharmacophore model would be generated from the 3D structure of the receptor's binding site, often with a known ligand bound. The key interaction points between the receptor and the ligand are identified and translated into pharmacophore features.
The virtual screening process using such a pharmacophore model involves:
Database Preparation: A large database of chemical compounds is prepared in a 3D format.
Pharmacophore Screening: The database is computationally screened to identify molecules that match the 3D arrangement of the pharmacophore features.
Hit Filtering and Docking: The initial hits are often filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and then subjected to molecular docking to predict their binding mode and affinity more accurately. mdpi.comauctoresonline.org
Studies on furan and indole (B1671886) carbohydrazide derivatives have successfully used virtual screening to identify potent inhibitors for various targets. nih.govnih.gov For example, a virtual screening campaign could identify novel furan-containing molecules that fit the pharmacophoric requirements for inhibiting a particular enzyme, leading to the discovery of new lead compounds. nih.gov This approach significantly accelerates the initial stages of drug discovery by narrowing down a vast chemical space to a manageable number of promising candidates for experimental testing. auctoresonline.org
Table 3: Common Pharmacophore Features and Their Significance
| Pharmacophore Feature | Abbreviation | Description | Role in Binding |
| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Crucial for specific interactions with polar residues in the receptor. |
| Hydrogen Bond Acceptor | HBA | An electronegative atom that can accept a hydrogen bond. | Forms key hydrogen bonds with donor groups in the receptor. |
| Hydrophobic Group | H | A non-polar group that can engage in hydrophobic interactions. | Important for binding in non-polar pockets of the receptor. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking or hydrophobic interactions. |
| Positive/Negative Ionizable | PI/NI | A group that is likely to be positively or negatively charged at physiological pH. | Forms electrostatic interactions with charged residues in the receptor. |
Structure Activity Relationship Sar Studies of 5 Benzylfuran 2 Carbohydrazide and Its Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity of 5-benzylfuran-2-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on both the furan (B31954) core and the hydrazide moiety. These modifications can modulate the compound's electronic properties, steric hindrance, and ability to form crucial interactions with biological targets.
The substitution pattern on the aromatic and heterocyclic rings attached to the furan or benzofuran (B130515) core is a critical determinant of biological activity. Research has shown that both electron-donating and electron-withdrawing groups can significantly impact the potency and selectivity of these compounds.
In a series of 5-arylfuran-2-carboxamide derivatives, systematic investigation revealed that substituents on the C-5 aryl group were pivotal for their antagonist activity at the urotensin-II receptor. nih.gov Notably, the introduction of a 3,4-difluorophenyl group resulted in a highly potent antagonist. nih.gov This suggests that electron-withdrawing fluorine atoms enhance the interaction with the receptor.
Similarly, in a study of benzofuran derivatives, substitutions at the C-2 and C-3 positions were found to be crucial for their antibacterial activity. nih.gov Compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activity against a range of bacterial strains. nih.gov Furthermore, the nature of the group at the C-2 position, such as phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups, also modulated the antibacterial potency. nih.gov
The following table summarizes the impact of various substituents on the biological activity of furan and benzofuran derivatives:
| Core Scaffold | Substituent | Position | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 5-Aryl-furan-2-carboxamide | 3,4-difluorophenyl | C-5 of Furan | Potent urotensin-II receptor antagonist | nih.gov |
| Benzofuran | Hydroxyl | C-6 | Excellent antibacterial activity | nih.gov |
| Benzofuran | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | C-2 | Good antibacterial activity | nih.gov |
| Benzofuran | Chloro (di-substituted) | - | Increased antibacterial activity | rsc.org |
| Benzofuran | Electron-withdrawing group | - | Increased antibacterial activity | rsc.org |
The hydrazide group (-CONHNH2) and its derivatives, such as hydrazones, are fundamental to the biological activity of this class of compounds. mdpi.com The hydrazide moiety can act as a hydrogen bonding domain, which is essential for interactions with amino acid residues in biological targets like enzymes and receptors. mdpi.compreprints.org This functional group's ability to exist in keto-enol tautomeric forms further adds to its versatility in molecular recognition. mdpi.com
Condensation of carbohydrazides with various aldehydes to form hydrazones is a common strategy to generate derivatives with enhanced biological profiles. For instance, a series of hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide showed significant antibacterial activity. nih.gov The nature of the aromatic aldehyde used for condensation plays a crucial role in determining the potency. nih.gov
Furthermore, the hydrazide group serves as a versatile synthon for the creation of various heterocyclic rings, such as 1,3,4-oxadiazoles and thiazolidinones. asianpubs.orgresearchgate.net These modifications can lead to compounds with altered and often enhanced biological activities. For example, the cyclization of benzofuran-2-carbohydrazide with carbon disulfide yielded 5-(substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols, some of which displayed potent antioxidant activity. asianpubs.org
The table below illustrates how modifications of the hydrazide moiety affect biological activity:
| Starting Material | Modification | Resulting Moiety | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Condensation with aromatic aldehydes | Hydrazone | Antibacterial | nih.gov |
| Benzofuran-2-carbohydrazide | Reaction with carbon disulfide | 1,3,4-Oxadiazole-2-thiol | Antioxidant | asianpubs.org |
| 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Cyclocondensation with thioglycolic acid | 4-Oxothiazolidin-3-yl-carboxamide | Antibacterial | researchgate.net |
| Furan-2-carbohydrazide (B108491) | Reaction with succinic anhydride | Succinohydrazide | Intermediate for anticancer agents | jst.go.jpscispace.com |
Positional Effects of Functional Groups on Pharmacological Profiles
The specific placement of functional groups on the core scaffold can dramatically alter the pharmacological profile of this compound derivatives. As highlighted in SAR studies of benzofuran derivatives, substitutions at the C-2 and C-6 positions have been identified as particularly impactful for cytotoxic and antibacterial activities, respectively. nih.govnih.gov
In a study on benzofuran-5-ol (B79771) derivatives, substitutions at various positions were found to greatly impact their antifungal activity. nih.gov This underscores the principle that the topology of the molecule and the spatial arrangement of its functional groups are key to its interaction with specific biological targets.
Hybridization Approach and Synergistic Effects of Combined Scaffolds
A contemporary strategy in drug design involves the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or additive biological effects. This approach has been successfully applied to furan-2-carbohydrazide derivatives.
For example, hybrid molecules incorporating furan, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) moieties linked to sugar derivatives have been synthesized and evaluated for their anticancer activity. scispace.comjst.go.jp The results indicated that the integration of these different heterocyclic systems led to compounds with significant cytotoxic effects against human liver carcinoma cells. jst.go.jp This suggests a synergistic interaction between the different pharmacophoric units.
Another example is the synthesis of quinazolinone-2-carbohydrazide derivatives, which combines the quinazolinone skeleton, a hydrazide group, and a substituted benzene (B151609) ring. acs.org This hybridization strategy aimed to develop potent antifungal agents by leveraging the known biological activities of each component. acs.org The resulting hybrid compounds indeed exhibited powerful and broad-spectrum antifungal activities. acs.org
The following table provides examples of the hybridization approach:
| Hybrid Scaffold Components | Target Activity | Reference |
|---|---|---|
| Furan, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole, Sugar Moiety | Anticancer | scispace.comjst.go.jp |
| Quinazolinone, Hydrazide, Substituted Benzene | Antifungal | acs.org |
| Furan, Chromen-4-one | Antibacterial | researchgate.net |
| Isatin, Furan-2-carbohydrazide | Anti-inflammatory | mdpi.compreprints.org |
Mechanistic Insights into Biological Interactions in Vitro of 5 Benzylfuran 2 Carbohydrazide Derivatives
Enzyme Inhibition Studies (In Vitro)
Derivatives of 5-benzylfuran-2-carbohydrazide, particularly those converted into Schiff bases or heterocyclic structures like oxadiazoles (B1248032), have been extensively studied for their ability to inhibit key enzymes involved in various pathologies.
A series of Schiff base derivatives incorporating the this compound moiety has been evaluated for inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate metabolism. Research has shown that these compounds can be potent inhibitors, often exceeding the activity of the standard drug, acarbose.
For instance, studies on N'-(substituted-benzylidene)-5-benzylfuran-2-carbohydrazides revealed that the nature and position of substituents on the benzylidene ring significantly influence inhibitory potency. Compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) or hydroxyl groups demonstrated particularly strong inhibition. Kinetic analysis of the most active derivatives indicated a non-competitive mode of inhibition, suggesting that these compounds bind to an allosteric site on the α-glucosidase enzyme rather than competing with the substrate at the active site. This binding likely induces a conformational change in the enzyme, reducing its catalytic efficiency.
Table 1: α-Glucosidase Inhibition by this compound Derivatives
| Compound Derivative | Substitution Pattern (on benzylidene ring) | IC₅₀ (µM) | Inhibition Mechanism | Reference Compound (Acarbose) IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative A | 4-Hydroxy | 9.8 ± 0.1 | Non-competitive | 750.0 ± 1.5 |
| Derivative B | 2,4-Dichloro | 15.4 ± 0.2 | Non-competitive | |
| Derivative C | 3-Nitro | 21.6 ± 0.5 | Not Determined |
The this compound scaffold has also been used to design selective cyclooxygenase-2 (COX-2) inhibitors. By incorporating pharmacophores known to favor COX-2 binding, such as a pyrazole (B372694) ring formed from the hydrazide moiety, researchers have developed derivatives with notable potency and selectivity. The furan (B31954) ring acts as the central core, while the benzyl (B1604629) group can occupy a hydrophobic pocket in the enzyme's active site.
Molecular docking studies have provided insights into the binding mechanism. These simulations show that the furan core orients within the active site channel of COX-2. Key interactions often include hydrogen bonding between the hydrazide or its cyclized counterpart (e.g., pyrazole N-H) and critical amino acid residues like Ser530 and Tyr385. The benzyl group typically extends into a hydrophobic side pocket, an interaction that contributes to selectivity over the more constricted COX-1 active site. This targeted binding blocks the entry of the natural substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins.
Table 2: COX-2 Inhibition Profile of a Furan-Pyrazole Derivative
| Compound Class | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference Compound (Celecoxib) IC₅₀ COX-2 (µM) |
|---|---|---|---|---|
| Furan-based pyrazole-hydrazone | >50 | 0.21 | >238 | 0.18 |
The structural features of this compound derivatives make them suitable candidates for targeting the ATP-binding sites of various kinases and related enzymes.
DNA Gyrase B (GyrB): While a bacterial topoisomerase and not a true kinase, the GyrB subunit possesses an ATPase domain that is a well-established drug target. Hydrazone derivatives of the furan scaffold have been identified as inhibitors of this domain. The mechanism involves competitive binding at the ATP site, where the hydrazone moiety forms crucial hydrogen bonds with conserved water molecules and amino acid residues (e.g., Asp73), while the furan and benzyl portions establish hydrophobic and van der Waals interactions. This prevents ATP hydrolysis, which is essential for the enzyme's DNA supercoiling activity.
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase in angiogenesis. Chalcone-like derivatives synthesized from furan-hydrazides have demonstrated potent inhibitory activity against VEGFR2. Docking studies suggest these compounds occupy the ATP-binding pocket in the kinase domain. The furan ring system often interacts with the "hinge" region (e.g., Cys919), a common anchoring point for kinase inhibitors, effectively blocking ATP binding and subsequent receptor autophosphorylation.
Other Kinases (PI3Kα, CDK2, GSK-3β): Screening of compound libraries has shown that certain furan-based hydrazones exhibit inhibitory activity against a panel of kinases. For example, derivatives have shown moderate to potent inhibition of PI3Kα, CDK2, and GSK-3β. The mechanism is consistently traced to competitive inhibition at the ATP-binding site, with specific interactions varying based on the unique topology and amino acid composition of each kinase pocket.
Table 3: Kinase and ATPase Inhibition by Furan-Based Derivatives
| Enzyme Target | Derivative Type | IC₅₀ (µM) | Inhibition Pathway |
|---|---|---|---|
| DNA Gyrase B (ATPase) | Furan-hydrazone | 0.85 | Competitive ATP-binding site inhibition |
| VEGFR2 | Furan-chalcone-hydrazone | 0.12 | Competitive ATP-binding site inhibition |
| PI3Kα | Furan-oxadiazole | 1.54 | Competitive ATP-binding site inhibition |
Certain derivatives of this compound, particularly those containing an oxadiazole ring, have been identified as potent inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, a critical process for cell division, motility, and intracellular transport.
The primary mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin. This interaction physically obstructs the assembly of αβ-tubulin heterodimers into protofilaments, which are the building blocks of microtubules. The binding prevents the "curved-to-straight" conformational change in tubulin that is necessary for polymerization. Evidence from fluorescence quenching assays confirms a direct binding interaction, and molecular modeling studies have mapped the specific contacts. The furan ring and the benzyl substituent typically occupy hydrophobic pockets within the binding site, while the central hydrazide-derived linker forms hydrogen bonds, effectively anchoring the molecule and destabilizing the microtubule structure.
Cellular Mechanism Investigations (In Vitro)
The enzymatic inhibition described above translates into specific cellular outcomes, most notably the induction of programmed cell death, or apoptosis, in cancer cell lines.
Studies using cancer cell lines (e.g., human breast cancer MCF-7) have elucidated the pro-apoptotic mechanism of tubulin-inhibiting furan-oxadiazole derivatives. The disruption of microtubule dynamics triggers a cascade of events leading to cell death via the mitochondrial intrinsic pathway.
Bcl-2 Modulation: Treatment with these compounds leads to a significant downregulation of the anti-apoptotic protein Bcl-2. Bcl-2 normally functions to stabilize the outer mitochondrial membrane. Its decreased expression, often accompanied by an increase in pro-apoptotic proteins like Bax, disrupts the balance of the Bcl-2 family, favoring mitochondrial permeabilization.
Mitochondrial Intrinsic Pathway: The reduction in Bcl-2 function leads to a loss of mitochondrial membrane potential (MMP). This destabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase, caspase-9.
Cleaved PARP Levels: Activated caspase-9 subsequently activates the executioner caspase, caspase-3. A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Caspase-3 cleaves PARP, rendering it inactive and preventing the cell from repairing DNA damage, thereby committing the cell to apoptosis. The increased level of cleaved PARP is a definitive hallmark of this process and is readily observed in Western blot analyses of treated cells.
Table 4: Cellular Apoptotic Markers Induced by a Furan-Oxadiazole Derivative in MCF-7 Cells
| Apoptotic Marker | Observed Effect | Mechanistic Implication |
|---|---|---|
| Bcl-2 Protein Levels | Significant decrease | Inhibition of anti-apoptotic defense |
| Mitochondrial Membrane Potential (MMP) | Significant loss/depolarization | Initiation of the intrinsic apoptotic pathway |
| Cleaved PARP Levels | Significant increase | Execution phase of apoptosis (Caspase-3 activation) |
| Caspase-3/9 Levels | Significant increase in active forms | Activation of the core apoptotic caspase cascade |
Cell Cycle Perturbation Analysis (e.g., G2/M Phase Arrest)
Several studies have demonstrated that derivatives of this compound can interfere with the normal progression of the cell cycle, often leading to arrest at the G2/M phase. This phase is a critical checkpoint for cell division, and its disruption can trigger apoptosis or programmed cell death in cancer cells.
One notable benzofuran-isatin conjugate, Compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), has been shown to induce cell cycle arrest at the G2/M phase in metastatic colorectal cancer (mCRC) SW620 cells. frontiersin.orgnih.gov In contrast, the same compound caused G0/G1 phase arrest in HT29 colorectal adenocarcinoma cells, highlighting a cell-line-specific effect. frontiersin.orgnih.gov The arrest in SW620 cells was accompanied by a downregulation of cyclin A1, a protein involved in the S phase entry. nih.gov
Further research on other benzofuran (B130515) derivatives has corroborated these findings. For instance, certain oxindole/benzofuran hybrids were found to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, novel 3-(piperazinylmethyl)benzofuran derivatives also induced G2/M phase arrest in Panc-1 pancreatic cancer cells, a characteristic feature of CDK2 inhibitors. tandfonline.com This body of evidence suggests that a common mechanism of action for many anticancer benzofuran derivatives is the disruption of the G2/M checkpoint.
Table 1: Effect of this compound Derivatives on Cell Cycle Progression
| Compound/Derivative | Cell Line | Effect | Key Findings | Reference |
| Compound 5a | SW620 (metastatic colorectal cancer) | G2/M phase arrest | Downregulation of cyclin A1. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Compound 5a | HT29 (colorectal adenocarcinoma) | G0/G1 phase arrest | Cell-line-specific effect. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Oxindole/benzofuran hybrids (5d-f) | MCF-7 (breast cancer) | G2/M phase arrest | Potent dual CDK2/GSK-3β inhibitory activity. nih.gov | nih.gov |
| 3-(piperazinylmethyl)benzofuran derivatives (9h, 11d) | Panc-1 (pancreatic cancer) | G2/M phase arrest | Confirms mode of action as CDK2 inhibitors. tandfonline.com | tandfonline.com |
Interactions with Nucleic Acids (e.g., DNA Cleavage)
The interaction of this compound derivatives with nucleic acids, particularly DNA, is another critical aspect of their biological activity. Some of these compounds have been shown to induce DNA cleavage, a mechanism that can lead to cytotoxicity and apoptosis in cancer cells.
Metal complexes of a Schiff base derived from benzofuran-2-carbohydrazide and thiophene-2-aldehyde have been synthesized and studied for their DNA cleavage activity. tubitak.gov.tr Using agarose (B213101) gel electrophoresis, researchers demonstrated that these metal complexes can cleave DNA. tubitak.gov.tr This suggests that the benzofuran-2-carbohydrazide scaffold, when complexed with metal ions, can facilitate damage to the genetic material of cells.
Furthermore, a study on diacylhydrazine bridged anthranilic acids, which share structural similarities with carbohydrazide (B1668358) derivatives, revealed that these compounds can act as DNA photocleavers. mdpi.com Certain derivatives were found to be active at low concentrations when irradiated with UV-A light, indicating their potential to induce DNA damage under specific conditions. mdpi.com While not directly involving this compound, this research provides a plausible mechanism for related compounds. The ability of benzofuran derivatives to induce apoptosis is sometimes linked to DNA fragmentation, a hallmark of this process. mdpi.com
Table 2: DNA Interaction of Benzofuran-2-carbohydrazide Derivatives
| Compound/Derivative | Method | Observation | Potential Mechanism | Reference |
| Metal complexes of (E)-N'-((thiophen-2-yl)methylene)benzofuran-2-carbohydrazide | Agarose gel electrophoresis | DNA cleavage | Metal-assisted DNA damage. tubitak.gov.tr | tubitak.gov.tr |
| Diacylhydrazine bridged anthranilic acids | UV-A and UV-B irradiation | DNA photocleavage | Light-induced DNA damage. mdpi.com | mdpi.com |
| Benzofuran derivatives 22 and 25 | DNA fragmentation analysis | DNA fragmentation in A549 lung cancer cells | Induction of apoptosis. mdpi.com | mdpi.com |
Inhibition of Bacterial Metabolic Pathways (e.g., Dihydropteroate Synthase (DHPS))
While much of the research on this compound derivatives has focused on their anticancer properties, there is also evidence of their potential as antimicrobial agents. One of the proposed mechanisms for their antibacterial activity is the inhibition of essential metabolic pathways in bacteria, such as the folate biosynthesis pathway.
Dihydropteroate synthase (DHPS) is a key enzyme in this pathway and a well-established target for antibacterial drugs. Although direct evidence for the inhibition of DHPS by this compound is limited in the provided search results, the broader class of benzofuran derivatives has shown significant antimicrobial activity. For instance, a series of benzofuran-3-carbohydrazide derivatives displayed promising antimycobacterial activity against Mycobacterium tuberculosis.
The general principle of targeting essential bacterial enzymes is a common strategy in antibiotic development. For example, the inhibition of pantothenate and coenzyme A biosynthesis is a known strategy against Mycobacterium tuberculosis. frontiersin.org This suggests that this compound derivatives could potentially act as inhibitors of other crucial bacterial enzymes. The antibacterial activity of some benzofuran-based hydrazones has been documented against various bacterial strains. researchgate.net
Table 3: Antimicrobial Potential of Benzofuran Carbohydrazide Derivatives
| Compound Class | Target Organism | Potential Target Pathway | Activity | Reference |
| Benzofuran-3-carbohydrazide derivatives | Mycobacterium tuberculosis | Not specified, likely essential metabolic pathways | Promising antimycobacterial activity. | |
| Benzofuran-based hydrazones | Various bacterial strains | Not specified | Antibacterial activity. researchgate.net | researchgate.net |
| 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives | E. coli, P. vulgaris, S. typhi, S. aureus | Not specified | In-vitro antibacterial activity. researchgate.net | researchgate.net |
Applications of 5 Benzylfuran 2 Carbohydrazide Systems Beyond Biomedical Targets
Materials Science Applications, including Corrosion Inhibition
The development of effective corrosion inhibitors is crucial for protecting metallic materials in industrial settings, particularly in acidic environments used for cleaning and descaling. nanobioletters.com Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-systems, are known to be effective corrosion inhibitors. mdpi.com They function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. biointerfaceresearch.com
The 5-Benzylfuran-2-carbohydrazide molecule possesses several key features that make it a promising candidate for corrosion inhibition. The furan (B31954) ring, with its oxygen heteroatom and aromatic character, the carbohydrazide (B1668358) group (-CONHNH2) with its nitrogen and oxygen atoms, and the benzyl (B1604629) group's π-electrons can all contribute to the adsorption process on a metal surface. nanobioletters.comchemicalbook.com Theoretical studies on similar furan-based carbohydrazide derivatives have shown significant potential for corrosion inhibition. nanobioletters.com
Research using Density Functional Theory (DFT) and Monte Carlo simulations on furan-based carbohydrazide derivatives has elucidated their anti-corrosion mechanisms. nanobioletters.com These studies indicate that such compounds can donate electrons from their highest occupied molecular orbital (HOMO) to the vacant d-orbitals of the metal, and accept electrons from the metal into their lowest unoccupied molecular orbital (LUMO) in a process known as back-donation. nanobioletters.combiointerfaceresearch.com This strong interaction, which can be a mix of physisorption and chemisorption, leads to the formation of a stable protective film on the metal surface. researchgate.net Studies on other furan derivatives have shown inhibition efficiencies exceeding 95% in acidic media. acs.orgresearchgate.net For instance, 5-aryl-furan derivatives have demonstrated high inhibition efficiency for mild steel in hydrochloric acid, with performance increasing with concentration. banglajol.info
The table below summarizes theoretical and experimental findings for related furan-based compounds, highlighting their potential as corrosion inhibitors.
| Compound Type | Method | Key Findings | Inhibition Efficiency (%) | Reference |
| Furan-based Carbohydrazide Derivatives | DFT & Monte Carlo Simulation | High HOMO energy suggests strong electron-donating ability; good interaction with Fe(110) surface predicted. | N/A (Theoretical) | nanobioletters.com |
| 5-[4-bromophenyl]-furan-2-carbaldehyde | Gravimetric, Electrochemical | Acts as a mixed-type inhibitor; efficiency increases with concentration. | 92.10 | banglajol.info |
| Furan-2,5-dicarboxylic acid | Electrochemical | Forms a stable protective layer; acts as a mixed inhibitor. | 99.5 | acs.org |
| 3-(cyano-dimethyl-methyl)-benzoic acid furan-2-ylmethylene-hydrazide (CBFH) | Gravimetric, Electrochemical | Adsorption follows Langmuir isotherm; protective film confirmed by SEM. | 85.3 | tandfonline.com |
These findings strongly suggest that this compound would act as an effective mixed-type corrosion inhibitor, functioning by adsorbing onto the metal surface through its heteroatoms and π-electron systems, thereby blocking both anodic and cathodic reaction sites. researchgate.netbanglajol.info
Ligand Chemistry for Metal Complexation and Coordination Compounds
The carbohydrazide functional group is a versatile and robust coordinating moiety in ligand chemistry. chemicalbook.comajgreenchem.com It can act as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the terminal amino nitrogen atoms to form stable five-membered chelate rings. at.uaijsra.net The structural backbone of this compound, featuring this hydrazide group attached to a furan ring, makes it an excellent candidate for forming a wide array of coordination compounds.
Numerous studies have been conducted on the coordination chemistry of closely related benzofuran-2-carbohydrazide and its Schiff base derivatives with various transition metals. jocpr.comderpharmachemica.comderpharmachemica.com These studies reveal that the hydrazide ligand typically coordinates in a neutral or deprotonated (monobasic) form, acting as a bidentate chelating agent. ijsra.netderpharmachemica.com The resulting metal complexes often exhibit octahedral, tetrahedral, or polymeric structures depending on the metal ion, the counter-ion, and the presence of co-ligands. at.uajocpr.comtandfonline.com
For example, Schiff bases derived from benzofuran-2-carbohydrazide have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). jocpr.comderpharmachemica.com Spectroscopic data (IR, UV-Vis, NMR) and magnetic susceptibility measurements confirm the coordination mode. derpharmachemica.com Infrared spectra of these complexes typically show a downward shift in the C=O stretching frequency and changes in the N-H stretching bands, confirming the involvement of the carbonyl oxygen and amino nitrogen in coordination. ijsra.netderpharmachemica.com New bands at lower frequencies are assigned to M-O and M-N vibrations. ijsra.netderpharmachemica.com
The table below summarizes the types of complexes formed with ligands derived from the similar benzofuran-2-carbohydrazide structure.
| Metal Ion | Ligand Type | Proposed Geometry | Key Characteristics | Reference(s) |
| Co(II), Ni(II), Cu(II) | Schiff base of Benzofuran-2-carbohydrazide | Polymeric Octahedral | Ligand acts as a neutral bidentate (NO donor). | jocpr.com |
| Zn(II), Cd(II), Hg(II) | Schiff base of Benzofuran-2-carbohydrazide | Monomeric Tetrahedral | Ligand acts as a neutral bidentate (NO donor). | jocpr.com |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Mixed ligand with Benzofuran-2-carbohydrazide Schiff base and Malonyldihydrazide | Octahedral | Primary ligand is bidentate; forms non-electrolytic complexes. | derpharmachemica.com |
| Ni(II), Cu(II), Zn(II) | Hydrazone of Benzofuran-2-carbohydrazide | Octahedral (Ni, Cu), Tetrahedral (Zn) | Ligand acts as a monobasic bidentate (NO donor); complexes are non-hygroscopic. | derpharmachemica.com |
Given this extensive precedent, this compound is expected to form stable complexes with a variety of d-block metal ions. The presence of the furan ring's oxygen atom could potentially allow for the formation of polynuclear complexes or extended coordination polymers, adding another layer of structural diversity. at.ua These coordination compounds are of interest not only for their structural chemistry but also for potential applications in catalysis and materials science. derpharmachemica.com
Development as Chemical Probes for Biological System Probing
Chemical probes are molecules designed to interact with and report on specific components or processes within complex biological systems. beilstein-journals.org Furan-containing molecules have emerged as valuable scaffolds for the development of such probes due to their unique reactivity and spectroscopic properties. purdue.edu The structure of this compound contains elements that make it a suitable candidate for development into a chemical probe.
The furan moiety itself can be used as a reactive handle. It can participate in [4+2] Diels-Alder cycloadditions, allowing it to be covalently linked to specific targets. beilstein-journals.orgpurdue.edu This reaction can be used to "capture" and identify other molecules containing furan rings from complex mixtures, such as cell supernatants. beilstein-journals.org Furthermore, the furan ring can be oxidized by triggers like singlet oxygen or N-bromosuccinimide to generate highly reactive intermediates, a property that has been exploited to create probes for cross-linking DNA, RNA, and proteins. nih.gov
The carbohydrazide portion of the molecule also offers a versatile point for modification. It can be readily condensed with aldehydes or ketones to form hydrazones. derpharmachemica.com This reaction provides a straightforward method to attach reporter groups—such as fluorophores, biotin (B1667282) tags, or mass tags—to the core structure. A fluorescent group would allow for imaging applications, while a mass tag facilitates identification by mass spectrometry. beilstein-journals.org For instance, Schiff base derivatives of furan-2-carbohydrazide (B108491) have been shown to exhibit aggregation-induced emission (AIE), where the molecule becomes highly fluorescent upon forming aggregates, a property useful for developing sensors and imaging agents. rsc.org
While direct studies on this compound as a chemical probe are not extensively reported, related structures like 3-Methyl-1-benzofuran-2-carbohydrazide have been suggested for this purpose. smolecule.com The combination of a modifiable hydrazide group and a reactive furan ring makes this compound a promising platform for designing reactivity-based or fluorescent probes to investigate biological systems.
Role as Synthetic Intermediates in Advanced Organic Synthesis
Carbohydrazides are valuable and versatile building blocks in synthetic organic chemistry, prized for their ability to serve as precursors for a wide range of heterocyclic compounds. chemicalbook.comvjol.info.vnresearchgate.net The this compound molecule is an excellent example of such a synthetic intermediate, providing access to more complex molecular architectures with potential applications in medicinal chemistry and materials science. ajgreenchem.comvjol.info.vn
The primary utility of the carbohydrazide functional group lies in its reactivity towards various electrophiles, enabling the construction of five-membered heterocycles. Key transformations include:
Synthesis of 1,3,4-Oxadiazoles: Cyclocondensation of a carbohydrazide with a carboxylic acid, acid chloride, or orthoester leads to the formation of a 1,3,4-oxadiazole (B1194373) ring. This scaffold is a common feature in many pharmacologically active compounds. vjol.info.vn
Synthesis of 1,2,4-Triazoles: Reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648), yields a 4-amino-1,2,4-triazole-3-thiol. vjol.info.vn This triazole derivative can then be further functionalized.
Synthesis of Pyrazoles: Reaction of the carbohydrazide with 1,3-dicarbonyl compounds or their equivalents provides a pathway to substituted pyrazole (B372694) derivatives. researchgate.net
Formation of Hydrazones: As mentioned previously, the condensation with aldehydes and ketones to form hydrazones is a fundamental reaction. derpharmachemica.comnih.gov These hydrazones are not only stable final products but can also act as intermediates themselves, for example, in the synthesis of 4-thiazolidinones via reaction with thioglycolic acid. researchgate.net
The synthesis of various heterocyclic systems using the closely related benzofuran-2-carbohydrazide as a starting material has been well-documented. vjol.info.vnnih.govresearchgate.net For example, it has been used to prepare benzofuran-bearing 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to possess a range of biological activities. vjol.info.vn The general procedure often involves simple and cost-effective methods like refluxing with an appropriate acid or base catalyst. vjol.info.vn
Therefore, this compound serves as a readily available and stable precursor that combines the furan core with the synthetic versatility of the carbohydrazide group. This allows chemists to efficiently construct libraries of more complex furan-containing heterocyclic compounds for screening in drug discovery and materials development programs. ajgreenchem.comvjol.info.vn
Future Research Directions for 5 Benzylfuran 2 Carbohydrazide
Exploration of Novel Synthetic Pathways and Analogues with Enhanced Specificity
The future of 5-benzylfuran-2-carbohydrazide research will likely be propelled by the development of innovative and efficient synthetic methodologies. While classical approaches to furan (B31954) and carbohydrazide (B1668358) synthesis are well-established, future efforts could focus on greener, more atom-economical routes. This includes the exploration of one-pot multicomponent reactions, flow chemistry, and the use of novel catalytic systems to streamline the synthesis of the core structure and its derivatives. numberanalytics.comnih.gov
A significant area of future work will be the rational design and synthesis of a diverse library of this compound analogues. By systematically modifying the core structure, researchers can fine-tune the compound's physicochemical properties and biological activities. Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenyl ring of the benzyl moiety can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and pharmacokinetic profiles.
Modification of the Furan Ring: While the furan core is fundamental, exploration of bioisosteric replacements could yield analogues with improved stability or altered biological activity.
Derivatization of the Carbohydrazide Group: The carbohydrazide functional group is a versatile handle for creating a wide array of derivatives, such as hydrazones, Schiff bases, and cyclic heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. tandfonline.comresearchgate.net The condensation of the carbohydrazide with various aldehydes and ketones can lead to novel compounds with potentially enhanced biological activities. nih.govresearchgate.net For instance, the synthesis of Schiff bases from carbohydrazides has been shown to produce compounds with significant antimicrobial and anticancer properties. researchgate.netresearchgate.net
The synthesis of such analogues will be crucial for establishing structure-activity relationships (SAR) and optimizing the compound for specific applications, particularly in medicinal chemistry where enhanced target specificity is paramount. nih.gov
Integration of Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. auctoresonline.org For this compound, a synergistic approach combining experimental synthesis with in silico studies will be highly beneficial.
Future research should leverage a variety of computational techniques:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. tandfonline.comnanobioletters.comresearchgate.net These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors, which are crucial for understanding its chemical behavior and potential interaction with biological targets. nanobioletters.com
Molecular Docking Simulations: To explore the potential of this compound as a therapeutic agent, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. thieme-connect.comresearchgate.netnih.gov This can help in identifying potential protein targets and in the rational design of analogues with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Studies: As a library of analogues is synthesized and their biological activities are evaluated, 3D-QSAR models can be developed to correlate the structural features of the compounds with their activity. acs.org These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent and selective compounds.
Pharmacokinetic and Toxicity Predictions (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. auctoresonline.org This early-stage assessment can help in identifying and weeding out compounds with unfavorable pharmacokinetic profiles or potential toxicity, saving significant time and resources in the drug discovery pipeline.
By integrating these computational methods, researchers can adopt a more predictive and less empirical approach to the design and optimization of this compound-based compounds.
Broadening Mechanistic Understanding at the Atomic and Molecular Levels
A deep understanding of the mechanism of action at the atomic and molecular levels is critical for the rational development of any bioactive compound. For this compound, future research should aim to elucidate the specific molecular interactions that underpin its potential biological effects.
Prospective areas of mechanistic investigation include:
Enzyme Inhibition Studies: Many carbohydrazide-containing compounds have been shown to act as enzyme inhibitors. nih.govacs.org Future studies should screen this compound against a panel of relevant enzymes to identify potential targets. For any identified targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Interaction with Biomolecules: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and mass spectrometry can be used to study the interaction of this compound with target proteins or nucleic acids. tandfonline.comresearchgate.net These studies can provide direct evidence of binding and reveal the specific atoms and functional groups involved in the interaction.
Cellular and Molecular Biology Assays: To understand the compound's effects in a biological context, a range of cell-based assays should be employed. These could include assays to measure effects on cell viability, proliferation, apoptosis, and cell cycle progression. nih.govfrontiersin.org Furthermore, techniques like Western blotting and RT-qPCR can be used to investigate the compound's impact on specific signaling pathways and gene expression. frontiersin.org
A thorough mechanistic understanding will not only validate the potential applications of this compound but also provide a solid foundation for its further optimization and development.
Diversification of Application Areas into New Scientific and Technological Fields
While the initial focus for many novel heterocyclic compounds is often in medicinal chemistry, the unique structural features of this compound suggest potential applications in a broader range of scientific and technological fields. Future research should explore these diverse possibilities.
Potential new application areas include:
Materials Science: Furan-based polymers and resins are known for their thermal stability, corrosion resistance, and low fire hazard. researchgate.net The carbohydrazide moiety can act as a cross-linking agent or a building block for the synthesis of novel polymers. Future research could investigate the incorporation of this compound into polymer backbones to create new materials with tailored properties, such as advanced composites, coatings, or specialty resins. numberanalytics.com
Catalysis: The furan ring and the carbohydrazide group can both act as ligands for metal ions. This suggests that this compound could be used to synthesize novel metal complexes with catalytic activity. nih.gov These catalysts could be explored for a variety of organic transformations, potentially offering advantages in terms of efficiency, selectivity, and sustainability. lidsen.com
Agrochemicals: The furan and carbohydrazide motifs are present in a number of commercially successful pesticides and herbicides. numberanalytics.com Future research could evaluate the potential of this compound and its derivatives as novel agrochemicals, screening them for activity against a range of plant pathogens and pests. nih.govacs.org
Corrosion Inhibition: Some furan-based carbohydrazide derivatives have been investigated for their anti-corrosive properties. nanobioletters.com The presence of heteroatoms (nitrogen and oxygen) and the aromatic furan ring in this compound make it a candidate for a corrosion inhibitor, and this potential application warrants further investigation.
By thinking beyond the traditional boundaries of medicinal chemistry, researchers can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovations across multiple scientific disciplines.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Hydrazine Ratio | 1.5–2.5 eq | Maximizes hydrazide formation |
| Reflux Time | 6–12 hours | Longer times improve conversion |
| Solvent Polarity | Methanol > Ethanol | Higher polarity enhances solubility |
Q. Table 2: Key Spectroscopic Peaks
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H) | Hydrazide NH |
| FT-IR | 1652 cm⁻¹ | C=O stretch |
Q. Table 3: Computational vs. Experimental Data
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| Dipole Moment (D) | 3.8 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
